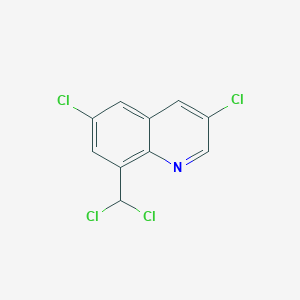

3,6-Dichloro-8-(dichloromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 | |

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-44-5 | |

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3,6-Dichloro-8-(dichloromethyl)quinoline

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dichloro-8-(dichloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the quinoline derivative, this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical visualizations to support further research and application.

Core Physicochemical Data

The following tables summarize the available quantitative and qualitative .

Quantitative Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H5Cl4N | [1] |

| Molecular Weight | 280.9654 g/mol | [1] |

| Exact Mass | 280.914660 u | [1] |

| Melting Point | 129-131°C | [1] |

| Boiling Point (Predicted) | 372.6 ± 37.0 °C | [1] |

| Density (Predicted) | 1.556 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 0.03 ± 0.31 | [1] |

| LogP | 5.01780 | [1] |

| XLogP3 | 4.6 | [1] |

Qualitative and Computed Properties

| Property | Value/Description | Source |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area (PSA) | 12.89 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

| Complexity | 224 | [1] |

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl | [1] |

Experimental Protocols for Physicochemical Property Determination

While specific experimental details for this compound are not publicly available, this section outlines standard methodologies for determining the key properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[2] The sample must be well-packed to ensure accurate measurement.[2]

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a MelTemp or Thiele tube).[2]

-

Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[2]

Caption: General workflow for physicochemical characterization of a new chemical entity.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding a compound's ionization state at different pH values, which influences its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

-

Principle: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH using a pH electrode.[3]

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[3]

-

The solution is titrated with a strong acid or base of known concentration.[3]

-

The pH of the solution is measured after each addition of the titrant.

-

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[4]

Methodology: UV-Vis Spectrophotometry

-

Principle: This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[3]

-

Procedure:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of the compound is added to each buffer solution.

-

The UV-Vis spectrum is recorded for each sample.

-

-

Data Analysis: The absorbance at a specific wavelength where the two species show a significant difference is plotted against pH. The resulting sigmoidal curve allows for the determination of the pKa at the inflection point.[4]

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a drug's lipophilicity, which affects its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Principle: This is the traditional method for LogP determination, involving the direct measurement of a compound's distribution between two immiscible phases.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[6][7] It is a faster and less material-intensive alternative to the shake-flask method.[8]

-

Procedure:

-

The compound is injected into an HPLC system equipped with a reversed-phase column (e.g., C18).

-

The mobile phase typically consists of a mixture of water/buffer and an organic modifier (e.g., methanol or acetonitrile).

-

The retention time of the compound is measured under isocratic conditions.

-

-

Calculation: A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of the test compound is then interpolated from its retention time using this curve.[8]

Solubility Determination

Solubility is a fundamental property that affects a drug's formulation and bioavailability.

Methodology: Equilibrium Solubility Method (Shake-Flask)

-

Principle: This method determines the saturation concentration of a compound in a specific solvent.

-

Procedure:

-

An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).

-

The resulting suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the compound in the clear filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Result: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Caption: Relationship between core physicochemical properties and their impact on drug development.

Conclusion

This guide provides a summary of the currently available physicochemical data for this compound. While much of the quantitative data is predictive, it offers a valuable starting point for further experimental investigation. The detailed standard operating procedures for key physicochemical tests—melting point, pKa, LogP, and solubility—provide a framework for the experimental validation and characterization of this and other novel chemical entities. A thorough understanding and experimental determination of these properties are fundamental steps in the drug discovery and development pipeline, influencing everything from initial screening to final formulation.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dichloro-8-(dichloromethyl)quinoline CAS number 84087-44-5

An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

CAS Number: 84087-44-5

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 84087-44-5. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document consolidates available physicochemical data, outlines a potential synthetic protocol, and discusses the known applications and broader biological context of quinoline derivatives. The guide includes structured data tables and graphical representations of a representative synthesis workflow and a relevant biological signaling pathway to facilitate understanding.

Introduction

Quinoline (C₉H₇N) is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its presence in numerous natural alkaloids (e.g., quinine) and synthetic compounds with a wide array of biological activities.[1][3][4] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, anti-inflammatory, and cardiovascular agents.[3][4][5][6]

This compound is a specific, heavily chlorinated derivative of quinoline. Its structure suggests potential for unique chemical reactivity and biological activity. This document aims to collate the currently available technical information for this specific compound.

Physicochemical Properties

The properties of this compound have been compiled from various chemical data repositories. Many of these values are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₄N | [7] |

| Molecular Weight | 280.97 g/mol | [7][8] |

| Melting Point | 129-131 °C | [7] |

| Boiling Point (Predicted) | 372.6 ± 37.0 °C | [7] |

| Density (Predicted) | 1.556 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 0.03 ± 0.31 | [7] |

| LogP | 5.01780 | [7] |

| XLogP3 | 4.6 | [7] |

| Solubility | Chloroform, Ethyl Acetate | [7] |

| Appearance | Powder or liquid | [9] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl | [7] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a general method for the synthesis of dichloromethyl-quinolines can be adapted. The following protocol is a representative procedure based on the chlorination of a quinaldine precursor.

Synthesis of Dichloromethyl-Quinoline Derivatives

This protocol describes the chlorination of a methylquinoline (quinaldine) derivative using trichloroisocyanuric acid (TCCA).

Materials:

-

Substituted Quinaldine (e.g., 3,6-dichloro-8-methylquinoline)

-

Trichloroisocyanuric acid (TCCA)

-

Chloroform

-

Potassium Hydroxide (50% solution)

-

Hydrochloric Acid (10% solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Isopropanol

-

Water

Procedure:

-

Reaction Setup: A solution of the starting quinaldine derivative (1 mole equivalent) in chloroform is heated to 60°C in a suitable reaction vessel equipped with a stirrer and condenser.[10]

-

Chlorination: Trichloroisocyanuric acid (0.36 mole equivalents) is added portion-wise to the heated solution over a period of approximately 3 hours.[10] The reaction mixture is stirred for an additional 45 minutes at 60°C after the addition is complete.[10]

-

Workup: The mixture is cooled to room temperature. Water and a 50% potassium hydroxide solution are added with vigorous stirring until two clear layers form.[10]

-

Extraction: The aqueous phase is separated and extracted twice with chloroform. The combined organic (chloroform) phases are then washed with 10% HCl to remove any monochlorinated byproducts.[10]

-

Isolation and Purification: The resulting chloroform phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[10] This yields the crude dichloromethyl-quinoline product.[10]

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.[10]

Caption: A representative workflow for the synthesis of this compound.

Applications and Biological Context

Known Applications

The primary documented use for this compound is as a dichloroquinoline derivative for use as a herbicide.[7] Its polychlorinated structure is consistent with classes of compounds developed for agrochemical purposes.

Potential Pharmacological Relevance

While no specific pharmacological studies have been published for CAS 84087-44-5, the broader class of quinoline derivatives is of significant interest to drug development professionals.[3]

-

Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents.[4][11] Some have been shown to target critical cellular pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[5]

-

Antimalarial Activity: The quinoline core is fundamental to some of the most important antimalarial drugs, including chloroquine and quinine.[1][6] Research continues into new quinoline conjugates to combat drug-resistant strains of malaria.[12]

-

Antimicrobial and Antiviral Activity: The quinoline scaffold is present in various antibacterial (e.g., ofloxacin) and antiviral compounds.[5][6]

-

Other Activities: Quinoline derivatives have also shown promise as anti-inflammatory, anticonvulsant, and cardiovascular drugs.[3][5]

The extensive functionalization of this compound makes it a candidate for screening in these and other therapeutic areas, although its specific biological effects remain to be determined.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 84087-44-5|this compound|BLD Pharm [bldpharm.com]

- 9. This compound, CasNo.84087-44-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 3,6-Dichloro-8-(dichloromethyl)quinoline

An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for understanding this specific polychlorinated quinoline derivative.

Molecular Identity and Structure

This compound is a heterocyclic aromatic compound with the CAS Number 84087-44-5.[1] Its core structure is a quinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This core is heavily substituted with four chlorine atoms, two on the quinoline ring system at positions 3 and 6, and two on the methyl group at position 8.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 84087-44-5[1] |

| Molecular Formula | C₁₀H₅Cl₄N[1][2] |

| Molecular Weight | 280.97 g/mol [3] |

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl[1] |

| InChI | InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H[2] |

| InChIKey | WODZEOBSBQWQBM-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are primarily available through predicted data and information from chemical suppliers. These properties suggest a solid, lipophilic compound with limited solubility in water.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | 129-131 °C[1] | Experimental |

| Boiling Point | 372.6 ± 37.0 °C[1] | Predicted |

| Density | 1.556 ± 0.06 g/cm³[1] | Predicted |

| LogP | 5.01780[1] | Predicted |

| XLogP3 | 4.6[1] | Predicted |

| Solubility | Soluble in Chloroform, Ethyl Acetate[1] | Experimental |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere[1][4] | Recommended |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential synthesis could involve the chlorination of a pre-formed quinoline precursor. For instance, a related synthesis of a dichloromethyl-quinoline starts from quinaldine (2-methylquinoline) and utilizes trichloroisocyanuric acid as a chlorinating agent.[5] Adapting this, a multi-step synthesis for the target molecule could be envisioned.

Caption: A proposed multi-step workflow for the synthesis of the target compound.

General Experimental Protocol for Dichloromethylation of a Quinoline

The following protocol is adapted from the synthesis of 2-(dichloromethyl)-quinoline and illustrates a general method for side-chain chlorination.[5]

-

Reaction Setup: A solution of the methylquinoline precursor (e.g., 3,6-Dichloro-8-methylquinoline) in a suitable solvent like chloroform is heated to approximately 60°C.

-

Chlorination: Trichloroisocyanuric acid (TCCA) is added portion-wise over a period of 2-3 hours. The reaction mixture is stirred at temperature for an additional hour to ensure completion.

-

Workup: After cooling, the mixture is quenched with water and a strong base (e.g., 50% potassium hydroxide) until two clear layers form.

-

Extraction: The aqueous phase is extracted multiple times with chloroform. The combined organic phases are then washed with dilute acid (e.g., 10% HCl) to remove any unreacted starting material or monochlorinated byproducts.

-

Isolation: The final organic phase is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.

Analytical Characterization

Comprehensive, publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, or mass spectrometry for this compound is limited. However, chemical suppliers indicate the availability of analytical data (NMR, HPLC, LC-MS) upon purchase, confirming that the compound has been characterized.[3] A standard workflow for the analytical confirmation of a newly synthesized batch is outlined below.

Caption: Standard analytical workflow for the characterization of a chemical compound.

Biological Activity and Applications

The primary documented application of this compound is as a derivative used in the formulation of herbicides.[1] Beyond this, no specific biological activities or signaling pathway interactions have been published for this particular molecule.

However, the quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the basis for numerous pharmaceuticals.[6][7] Quinoline derivatives have demonstrated a wide range of biological activities, including:

-

Antimalarial: As seen in drugs like chloroquine and mefloquine.[8]

-

Anticancer: Some derivatives inhibit various cellular pathways, including the PI3K/AKT/mTOR pathway.[9]

-

Antimicrobial and Antibacterial: The quinoline core is central to fluoroquinolone antibiotics.[6]

-

Anti-inflammatory and Anticonvulsant: Various substituted quinolines have shown potential in these areas.[9]

Given its structure, this compound could be a candidate for broader biological screening to explore activities beyond its herbicidal use. A typical workflow for such an investigation is depicted below.

Caption: A generalized workflow for drug discovery and signaling pathway identification.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While its synthesis and full spectroscopic characterization are not detailed in public literature, established chemical principles allow for the design of a viable synthetic route. Its known application is as a herbicide, but the privileged quinoline core suggests a potential for other biological activities. Further research, including broader biological screening and mechanism of action studies, would be necessary to unlock any potential therapeutic applications for this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C10H5Cl4N | CID 13090832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 84087-44-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [biogen.es]

- 5. prepchem.com [prepchem.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Biological Potential of 3,6-Dichloro-8-(dichloromethyl)quinoline: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

The absence of specific data necessitates a broader examination of the known biological activities of structurally related quinoline compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of pharmacological properties. This guide, therefore, provides an overview of the potential biological activities of 3,6-Dichloro-8-(dichloromethyl)quinoline based on the established activities of the wider quinoline class, particularly those bearing chloro- and dichloromethyl-substituents.

Physicochemical Properties

A summary of the predicted and available physicochemical properties for this compound is presented below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing future biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₄N | PubChem[2] |

| Molecular Weight | 281.0 g/mol | PubChem[2] |

| Melting Point | 129-131°C | LookChem[1] |

| Boiling Point (Predicted) | 372.6 ± 37.0 °C | LookChem[1] |

| Density (Predicted) | 1.556 ± 0.06 g/cm³ | LookChem[1] |

| LogP (Predicted) | 5.01780 | LookChem[1] |

| pKa (Predicted) | 0.03 ± 0.31 | LookChem[1] |

| Solubility | Chloroform, Ethyl Acetate | LookChem[1] |

Potential Biological Activities of Substituted Quinolines

The biological activities of quinoline derivatives are diverse and well-documented.[3][4] The presence of chlorine and dichloromethyl groups on the quinoline ring of the target compound suggests several potential areas of biological activity worth investigating.

Herbicidal Activity

As previously mentioned, there is a commercial indication of this compound being used as a herbicide.[1] Quinoline derivatives have been explored for their herbicidal properties. For instance, the natural product graveoline, a 2-phenylquinolinone alkaloid, has demonstrated marked herbicidal activity by inhibiting seed germination and cell division.[5] The mechanism of action for quinoline-based herbicides can vary, but they often interfere with essential plant processes.

Anticancer Activity

A significant body of research highlights the anticancer potential of quinoline derivatives.[6][7][8] Halogenated quinolines, in particular, have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are often multifactorial and can include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Some quinolines also inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.

-

Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation. The PI3K/AKT/mTOR pathway is a common target for quinoline-based anticancer agents.[9][10]

-

Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[8]

Antimicrobial and Antifungal Activity

The quinoline scaffold is a cornerstone in the development of antimicrobial agents.[7][11] Halogenated quinolines have demonstrated broad-spectrum activity against bacteria and fungi.[11][12] Potential mechanisms include:

-

Inhibition of DNA Gyrase: Fluoroquinolones, a well-known class of antibiotics, target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and repair.

-

Disruption of Cell Membranes: The lipophilic nature of many quinoline derivatives allows them to interact with and disrupt the integrity of microbial cell membranes.

Antimalarial Activity

Historically, quinoline alkaloids like quinine have been pivotal in the treatment of malaria.[7] Synthetic quinolines, such as chloroquine, also play a crucial role. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[13] Specifically, they are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme that kills the parasite.[13]

Proposed Experimental Workflow for Biological Screening

Given the lack of specific biological data for this compound, a general workflow for its initial biological screening is proposed. This workflow can be adapted to investigate any of the potential activities discussed above.

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Future Directions

The significant biological activities exhibited by the broader class of quinoline derivatives suggest that this compound is a compound of interest for further investigation. Future research should focus on:

-

Confirmation of Herbicidal Activity: Rigorous testing against a panel of plant species to determine its efficacy and spectrum of activity as a herbicide.

-

Broad-Spectrum Biological Screening: Utilizing high-throughput screening methods to assess its activity against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the chloro- and dichloromethyl- substituents to its biological activity.

-

Toxicological Profiling: A thorough evaluation of its cytotoxicity against non-cancerous cell lines and in vivo toxicity studies are essential to determine its therapeutic index and potential for further development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C10H5Cl4N | CID 13090832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,6-Dichloro-8-(dichloromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,6-dichloro-8-(dichloromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents predicted spectroscopic values and data from structurally analogous compounds to offer a valuable reference for researchers. It also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to chlorinated quinoline derivatives. This guide is intended to support synthetic chemists and drug development professionals in the characterization and quality control of this and related molecules.

Introduction

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound prevalent in numerous biologically active molecules and pharmaceutical agents. The precise substitution pattern of chlorine atoms on both the quinoline core and the methyl substituent is expected to significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the molecular behavior of this compound. This document serves as a foundational resource for its spectroscopic analysis.

Predicted and Comparative Spectroscopic Data

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons on Quinoline Ring | Predicted Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 |

| H-4 | 8.0 - 8.2 |

| H-5 | 7.8 - 8.0 |

| H-7 | 7.6 - 7.8 |

| Dichloromethyl Proton (-CHCl₂) | 6.5 - 6.7 |

Note: Predictions are based on the analysis of substituted quinoline derivatives and the known electronic effects of chlorine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 128 - 130 |

| C-4a | 148 - 150 |

| C-5 | 127 - 129 |

| C-6 | 130 - 132 |

| C-7 | 126 - 128 |

| C-8 | 133 - 135 |

| C-8a | 146 - 148 |

| Dichloromethyl Carbon (-CHCl₂) | 65 - 70 |

Note: These predictions are derived from computational models and data from related halogenated quinolines.

IR Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C=C (aromatic) | 1600 - 1620 | Medium |

| C=N (in ring) | 1500 - 1520 | Medium |

| C-Cl (aromatic) | 1000 - 1100 | Strong |

| C-Cl (aliphatic) | 700 - 800 | Strong |

Note: These are general ranges for the indicated functional groups and may vary based on the specific molecular environment.

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry (MS) Fragments

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₅Cl₄N |

| Exact Mass | 280.9146 |

| Molecular Weight | 280.97 |

| Predicted M+ Isotopic Pattern | A characteristic cluster of peaks due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will be observed. The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will be indicative of the number of chlorine atoms.[1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for solid organic compounds and specifically for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[4][5]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][5]

-

If the resulting spectrum has peaks that are too intense (saturated), the plate should be cleaned and a more dilute solution should be used.[5] If the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[5]

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation and Introduction:

-

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution can be introduced into the ion source via a syringe pump at a low flow rate.

-

Alternatively, for GC-MS, the sample would be dissolved in a suitable solvent and injected into the gas chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

The presence of four chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.[1][2][3]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While direct experimental spectroscopic data for this compound is currently scarce in the public domain, this guide provides a robust framework for its analysis. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a solid starting point for researchers. The detailed experimental protocols provide practical guidance for obtaining high-quality NMR, IR, and MS spectra. This technical guide aims to facilitate the research and development efforts involving this and similar halogenated quinoline compounds.

References

Substituted Dichloromethylquinolines: A Technical Review of Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast array of quinoline derivatives, those bearing a dichloromethyl group at the 2-position represent a class of compounds with potential therapeutic applications, particularly in the realms of anticancer and antimalarial drug discovery. The electron-withdrawing nature of the dichloromethyl group can significantly influence the chemical reactivity and biological interactions of the quinoline ring system, making these compounds intriguing candidates for further investigation. This technical guide provides a comprehensive review of the available scientific literature on substituted dichloromethylquinolines, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of Substituted Dichloromethylquinolines

The primary route for the synthesis of 2-(dichloromethyl)quinoline involves the direct chlorination of quinaldine (2-methylquinoline).

Experimental Protocol: Synthesis of 2-(Dichloromethyl)quinoline

Materials:

-

Quinaldine

-

Chloroform

-

Trichloroisocyanuric acid (TCCA)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Isopropanol

Procedure:

-

A solution of quinaldine (1 mole) in chloroform (350 ml) is heated to 60°C.

-

Trichloroisocyanuric acid (0.36 mole) is added portion-wise over 175 minutes while maintaining the temperature at 60°C.

-

The reaction mixture is stirred for an additional 45 minutes at 60°C and then allowed to cool.

-

Water (700 ml) and 50% potassium hydroxide (200 ml) are added with stirring until two clear layers are formed.

-

The aqueous phase is separated and extracted twice with chloroform (150 ml each).

-

The combined chloroform phases are washed with 10% HCl (350 ml) to remove any 2-monochloromethyl-quinoline.

-

The chloroform phase is dried over MgSO₄ and the solvent is removed under reduced pressure to yield crude 2-(dichloromethyl)quinoline.

-

The crude product can be purified by recrystallization from isopropanol.

This method provides a foundational protocol for accessing the 2-(dichloromethyl)quinoline core. The synthesis of substituted derivatives would typically involve starting with appropriately substituted quinaldines.

Biological Activities of Dichloromethylquinolines

The biological activities of quinoline derivatives are diverse, with prominent examples in anticancer and antimalarial therapies. While specific data on a wide range of substituted dichloromethylquinolines is limited in the public domain, the existing literature on related quinoline compounds provides valuable insights into their potential.

Anticancer Activity

Quinolines substituted at the C-2 position have demonstrated significant anticancer activity against a variety of cancer cell lines.[1] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2]

-

Breast Cancer: MCF-7, MDA-MB-231[1]

-

Cervical Cancer: HeLa[1]

-

Lung Cancer: A549, H-460[1]

-

Colon Cancer: HCT-116, SW620[1]

-

Leukemia: K562, U937[1]

It is plausible that the dichloromethyl group at the C-2 position could contribute to or modulate the anticancer activity of the quinoline scaffold. Further screening of a library of substituted dichloromethylquinolines is warranted to explore this potential.

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and mefloquine. These drugs are thought to interfere with the detoxification of heme in the malaria parasite.[3] Although specific antiplasmodial data for a broad range of substituted dichloromethylquinolines is scarce, research on structurally related compounds provides some indications. For instance, 2-phenoxy-3-trichloromethylquinoxalines have shown antiplasmodial activity.[4] One derivative, 2-dichloromethyl-3-(4-nitrophenoxy)quinoxaline, has been synthesized, suggesting that the dichloromethyl group is compatible with antiplasmodial activity.[4]

Structure-Activity Relationships (SAR)

For quinoline derivatives in general, structure-activity relationship studies have revealed key insights for both anticancer and antimalarial activities:

-

Anticancer SAR: The nature and position of substituents on the quinoline ring significantly impact cytotoxicity. For many 2-substituted quinolines, the specific substituent at the 2-position, along with other substitutions on the benzene portion of the quinoline ring, dictates the potency and selectivity against different cancer cell lines.[2]

-

Antimalarial SAR: For 4-aminoquinolines like chloroquine, the 7-chloro substituent is crucial for activity. The nature of the side chain at the 4-position also plays a critical role in drug accumulation and efficacy. While the mechanism of 2-substituted quinolines may differ, the overall electronic and steric profile of the molecule, influenced by substituents, will be a key determinant of its antiplasmodial activity.[3]

For dichloromethylquinolines specifically, a systematic SAR study would require the synthesis and biological evaluation of a library of analogs with diverse substituents at various positions of the quinoline ring.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (substituted dichloromethylquinolines) and a vehicle control.

-

After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Procedure:

-

P. falciparum cultures are synchronized (e.g., to the ring stage).

-

The parasitized red blood cells are diluted to a specific parasitemia and hematocrit.

-

The cell suspension is added to 96-well plates containing serial dilutions of the test compounds.

-

The plates are incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, the plates are frozen to lyse the red blood cells and release the parasite DNA.

-

A lysis buffer containing SYBR Green I is added to each well.

-

The fluorescence is measured using a fluorescence plate reader.

-

The IC50 values are calculated by comparing the fluorescence in the treated wells to that in the control wells.

Visualizations

Due to the limited specific data on signaling pathways and experimental workflows for substituted dichloromethylquinolines, the following diagrams represent general concepts applicable to the evaluation and potential mechanisms of quinoline derivatives.

Caption: General workflow for the synthesis and evaluation of substituted dichloromethylquinolines.

Caption: Putative anticancer mechanisms of action for quinoline derivatives.

Conclusion and Future Directions

Substituted dichloromethylquinolines represent an under-explored area within the broader field of quinoline chemistry and pharmacology. The available synthetic methodology provides a clear path for the generation of a diverse library of these compounds. While direct biological data is currently sparse, the well-established anticancer and antimalarial activities of other 2-substituted quinolines provide a strong rationale for their investigation.

Future research should focus on:

-

The synthesis of a diverse library of substituted 2-(dichloromethyl)quinolines with variations in the substitution pattern on the quinoline core.

-

Systematic in vitro screening of these compounds against a broad panel of cancer cell lines and Plasmodium falciparum strains.

-

Determination of quantitative structure-activity relationships to guide the design of more potent and selective analogs.

-

Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by active compounds.

Such a comprehensive approach will be crucial in determining the true therapeutic potential of this intriguing class of quinoline derivatives.

References

- 1. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Dichloromethyl Group on a Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[2] The dichloromethyl group (-CHCl₂) serves as a versatile, albeit underutilized, synthetic handle on the quinoline ring. Its geminal dichloride structure presents a unique electrophilic center, enabling a variety of transformations into other valuable functional groups. This technical guide provides a comprehensive overview of the core reactivity of the dichloromethyl group attached to a quinoline nucleus, focusing on hydrolysis, nucleophilic substitution, and other potential transformations. It includes generalized experimental protocols and illustrative data to guide researchers in leveraging this moiety for drug discovery and development.

Core Reactivity Principles

The reactivity of the dichloromethyl group is dominated by the electron-withdrawing inductive effect of the two chlorine atoms, which renders the central carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] The quinoline ring, being an electron-deficient aromatic system, further modulates this reactivity. The position of the -CHCl₂ group on the quinoline ring (e.g., on the benzene or pyridine part) will influence the stability of potential reaction intermediates, such as carbocations, through resonance effects. Reactions typically proceed via nucleophilic substitution pathways (Sₙ1 or Sₙ2) or elimination, depending on the substrate, nucleophile, and reaction conditions.[4]

Major Reaction Pathways

Hydrolysis to Formyl Group

One of the most synthetically useful transformations of a dichloromethyl group on an aromatic ring is its hydrolysis to the corresponding aldehyde (formyl group). This reaction provides a direct route to quinoline carbaldehydes, which are key intermediates for synthesizing a wide array of derivatives.

The reaction generally proceeds by a two-step nucleophilic substitution, where water or hydroxide ions act as the nucleophile.[5] The initial substitution forms a highly unstable α-chloro-α-hydroxy intermediate, which rapidly eliminates HCl to yield the final aldehyde. The mechanism can have Sₙ1 or Sₙ2 character. Given the "benzylic-like" position on the quinoline ring, an Sₙ1 pathway involving a resonance-stabilized α-chloro carbocation is plausible, particularly under acidic or neutral conditions.

Caption: Proposed Sₙ1-like mechanism for the hydrolysis of a dichloromethylquinoline.

Table 1: Summary of Hydrolysis Conditions

| Catalyst/Medium | Temperature | Typical Outcome | Notes |

| Concentrated H₂SO₄ | Moderate (50-100 °C) | Clean conversion to aldehyde | Common and effective method for gem-dihalides. |

| Aqueous Base (e.g., NaOH, Na₂CO₃) | Elevated | Aldehyde formation | Risk of side reactions (e.g., Cannizzaro reaction) if the product aldehyde is sensitive to base.[6] |

| Water with Phase-Transfer Catalyst | Elevated | Aldehyde formation | Useful for substrates with low aqueous solubility. |

| Formic Acid / Water | Reflux | Aldehyde formation | Mild acidic conditions. |

Generalized Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dichloromethylquinoline substrate (1.0 eq).

-

Reagent Addition : Carefully add concentrated sulfuric acid (5-10 volumes) to the flask while cooling in an ice bath.

-

Heating : Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-6 hours, monitoring by TLC or LC-MS.

-

Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization & Extraction : Neutralize the aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until pH 7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the quinoline carbaldehyde.

Nucleophilic Substitution

The two chlorine atoms can be displaced by a variety of nucleophiles, providing access to a diverse range of functional groups. The reaction can proceed in a stepwise manner, allowing for the potential synthesis of mono-substituted intermediates (-CHCl-Nu) or fully substituted products (-CH(Nu)₂). The choice between Sₙ1 and Sₙ2 pathways depends on factors like the strength of the nucleophile, solvent polarity, and steric hindrance.[4][7] Strong, anionic nucleophiles tend to favor the Sₙ2 mechanism, while weaker, neutral nucleophiles in polar protic solvents may favor an Sₙ1 pathway.

Caption: General workflow for nucleophilic substitution on a dichloromethylquinoline.

Table 2: Potential Nucleophilic Substitutions and Products

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

| Alkoxide (RO⁻) | Sodium methoxide (NaOMe) | Acetal/Ketal | Protecting group for the aldehyde. |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Thioacetal/Thioketal | Useful in synthesis; can be reduced to methylene. |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Dicyanomethyl | Precursor to malonates and carboxylic acids. |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Aminal / Enamine | Access to nitrogen-containing derivatives. |

| Azide (N₃⁻) | Sodium azide (NaN₃) | Gem-diazide | Precursor to tetrazoles or can be reduced to amines. |

Generalized Experimental Protocol: Thioacetal Formation

-

Reaction Setup : In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the dichloromethylquinoline substrate (1.0 eq) in a suitable anhydrous solvent like THF or DMF.

-

Nucleophile Preparation : In a separate flask, prepare the nucleophile. For example, add thiophenol (2.1 eq) to a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C and stir for 30 minutes.

-

Reaction : Transfer the prepared sodium thiophenoxide solution to the solution of the substrate via cannula at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up : Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction : Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification : Concentrate the solvent under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to yield the desired dithioacetal.

Other Potential Transformations

Oxidation

Direct oxidation of the dichloromethyl group is challenging. However, it is a precursor to the formyl group, which can be readily oxidized to a carboxylic acid. This two-step, one-pot procedure (hydrolysis followed by oxidation) is a powerful method for converting a dichloromethylquinoline into a quinolinecarboxylic acid.

Caption: Key functional group interconversions starting from a dichloromethylquinoline.

Table 3: Common Oxidants for Aldehydes

| Reagent | Conditions | Advantages |

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Inexpensive, powerful oxidant. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic, acetone | Fast and high-yielding. |

| Dess-Martin Periodinane (DMP) | Neutral, CH₂Cl₂ | Very mild, tolerates many functional groups.[8] |

| Swern Oxidation Variants | Low temp, DMSO-based | Mild, avoids heavy metals.[9] |

Reductive Dehalogenation

The dichloromethyl group can be reduced to a chloromethyl (-CH₂Cl) or a methyl (-CH₃) group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) with a base to neutralize the HCl formed, or using metal-based reducing agents like zinc in acetic acid.

Conclusion and Outlook

The dichloromethyl group on a quinoline ring is a potent electrophilic center that serves as a gateway to several crucial functional groups, most notably the formyl and carboxylic acid moieties. Through straightforward hydrolysis and nucleophilic substitution reactions, researchers can access a wide chemical space essential for structure-activity relationship (SAR) studies in drug development. The generalized protocols and reactivity patterns outlined in this guide provide a foundational framework for scientists to harness the synthetic potential of dichloromethylquinolines in the pursuit of novel therapeutic agents.

References

- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. Hydrolysis [rod.beavon.org.uk]

- 6. Sciencemadness Discussion Board - The hydrolysis of methylene chloride (CH2Cl2). And methanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. youtube.com [youtube.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Potential Applications of Chlorinated Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Chlorinated quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, primarily driven by their significant biological activities. The incorporation of chlorine atoms onto the quinoline scaffold profoundly influences their physicochemical properties and pharmacological effects, leading to potent antimalarial, anticancer, and antibacterial agents. This technical guide provides a comprehensive overview of the current research, quantitative data, experimental protocols, and mechanisms of action associated with these promising compounds.

Medicinal Chemistry Applications

The chlorinated quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The position and number of chlorine substituents, along with other functional groups, dictate the specific biological targets and overall efficacy.

Antimalarial Activity

Chlorinated quinolines have historically been at the forefront of antimalarial drug discovery. The 4-aminoquinoline derivative, chloroquine, was a cornerstone of malaria treatment for decades. Although resistance has emerged, the 7-chloroquinoline moiety remains a critical pharmacophore in the development of new antimalarial drugs.

The primary mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Chlorinated quinolines, like chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite. There, they bind to heme, preventing its polymerization. The accumulation of the toxic quinoline-heme complex leads to oxidative stress, membrane damage, and ultimately, parasite death.[1]

Table 1: Antimalarial Activity of Selected Chlorinated Quinoline Derivatives

| Compound | Parasite Strain | IC50 (µM) | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Plasmodium falciparum (chloroquine-resistant) | 1.2 | [2] |

| 4,7-dichloroquinoline | P. falciparum (chloroquine-sensitive) | 0.0067 | [3] |

| 4,7-dichloroquinoline | P. falciparum (chloroquine-resistant) | 0.0085 | [3] |

| Chloroquine Acetamide Hybrid 26 | P. falciparum NF54 (chloroquine-sensitive) | 1.29 | [4] |

| [(7-Chloroquinolin-4-yl)amino]chalcone 13 | - | 7.93 (µg/mL) | [5] |

| [(7-Chloroquinolin-4-yl)amino]chalcone 17 | - | 7.11 (µg/mL) | [5] |

| [(7-Chloroquinolin-4-yl)amino]chalcone 19 | - | 6.95 (µg/mL) | [5] |

| 7-chloro-N-(1H-1,2,4-triaz-ol-3-yl)-quinolin-4-amine (4) | P. falciparum | 42.61 | [6] |

| 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo- 2,5-dihydro pyrimidin-4(3H)-one (9) | P. falciparum | 11.92 | [6] |

Anticancer Activity

The planar quinoline ring system allows for intercalation into DNA, and its derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases. The presence of chlorine atoms can enhance the lipophilicity and cell permeability of these compounds, contributing to their cytotoxic effects.

Several 7-chloroquinoline derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7] For instance, some derivatives have been shown to downregulate the expression of proteins involved in tumor progression, such as Lumican.[8]

Table 2: Anticancer Activity of Selected Chlorinated Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloroquinolinehydrazone I | SF-295 (CNS cancer) | 0.688 (µg/cm³) | [9] |

| 7-Chloroquinolinehydrazone 23 | NCI-60 panel | Submicromolar GI50 | [9] |

| Morita-Baylis-Hillman adduct 11 | HL-60 | 4.60 | [10] |

| Morita-Baylis-Hillman adduct 14 | HL-60 | - | [10] |

| 7-Chloroquinoline derivative 3 | HCT-116 (colon carcinoma) | 23.39 | [6] |

| 7-Chloroquinoline derivative 6 | HCT-116 (colon carcinoma) | 27.26 | [6] |

| 7-Chloroquinoline derivative 9 | HCT-116 (colon carcinoma) | 21.41 | [6] |

| 7-Chloroquinoline derivative 3 | MCF-7 (human breast cancer) | 14.68 | [6] |

| 7-Chloroquinoline derivative 7 | MCF-7 (human breast cancer) | 14.53 | [6] |

| 7-Chloroquinoline derivative 9 | MCF-7 (human breast cancer) | 7.54 | [6] |

| Quinoline and Benzothiazole hybrid 5c | MCF7 (mammary gland) | 12.73 | [11] |

| Quinoline and Benzothiazole hybrid 5f | MCF7 (mammary gland) | 13.78 | [11] |

| Quinoline and Benzothiazole hybrid 5i | MCF7 (mammary gland) | 10.65 | [11] |

Antibacterial Activity

Chlorinated quinoline derivatives have also emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Their mode of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Table 3: Antibacterial Activity of Selected Chlorinated Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline derivative 11 | S. aureus | 6.25 | [12] |

| Quinoline derivative 93a-c | S. aureus, E. coli | 2 | [12] |

| Quinoline-2-one derivative 6c | MRSA, VRE | 0.75 | [13] |

| Quinoline-2-one derivative 6c | MRSE | 2.50 | [13] |

| Quinoline-2-one derivative 6l | MRSA, VRE | 1.50 | [13] |

| Quinoline-2-one derivative 6l | MRSE | 3.0 | [13] |

| Quinoline derivative 2 | MRSA, MRSE, VRE | 3.0 | [14] |

| Quinoline derivative 6 | MRSA | 1.5 | [14] |

| Quinoline derivative 6 | C. difficile | 1.0 | [14] |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125–8 | [15] |

Applications in Agriculture

Chlorinated quinoline derivatives are being explored for their potential as next-generation pesticides and herbicides. Their biological activity is not limited to human pathogens, and certain derivatives have shown potent insecticidal and fungicidal properties. For example, some chlorinated quinolines have been found to be active against the red palm weevil (Rhynchophorus ferrugineus) and the fungus Fusarium oxysporum, which are significant agricultural pests.[16]

Table 4: Pesticidal Activity of Selected Chlorinated Quinoline Derivatives

| Compound | Target Organism | LC50 | Reference |

| 4,7-dichloroquinoline | Anopheles stephensi (larvae I) | 4.408 µM/mL | [3] |

| 4,7-dichloroquinoline | Anopheles stephensi (pupae) | 7.958 µM/mL | [3] |

| 4,7-dichloroquinoline | Aedes aegypti (larvae I) | 5.016 µM/mL | [3] |

| 4,7-dichloroquinoline | Aedes aegypti (pupae) | 10.669 µM/mL | [3] |

Experimental Protocols

Synthesis of 2-Chloro-3-formyl-8-methyl Quinoline

This protocol describes the synthesis of a key intermediate used in the preparation of various biologically active quinoline derivatives, employing the Vilsmeier-Haack reaction.[17]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

ortho-Methyl acetanilide

-

Ice-cold water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a flask equipped with a drying tube, cool 5 mL of DMF to 0°C.

-

Slowly add 18 mL of POCl₃ to the cooled DMF with constant stirring.

-

To this Vilsmeier reagent, add 4 g of ortho-methyl acetanilide.

-

Reflux the reaction mixture using an air condenser for 6–8 hours, maintaining the temperature between 80–90°C.

-

After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-3-formyl-8-methyl quinoline.

In Vitro Antimalarial Activity Assay (pLDH Assay)

This method is used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Human red blood cells

-

Complete culture medium (RPMI-1640 supplemented with HEPES, D-glucose, sodium bicarbonate, gentamycin, and human serum)

-

Test compounds dissolved in DMSO

-

Quinine (as a positive control)

-

Parasite lactate dehydrogenase (pLDH) assay reagents

Procedure:

-

Maintain asynchronous P. falciparum cultures in human red blood cells in complete culture medium at 37°C in a 5% CO₂ environment.

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add the parasite culture to the wells containing the test compounds and controls.

-

Incubate the plates for 48 hours at 37°C.

-

Following incubation, perform the pLDH assay according to the manufacturer's instructions to determine parasite viability.

-

Measure the absorbance and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[18]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotics (as positive controls)

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare two-fold serial dilutions of the test compounds in CAMHB in the microtiter plates.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Mechanisms of Action

Inhibition of Heme Polymerization in Malaria Parasites

Caption: Mechanism of action of chlorinated quinolines in malaria.

Potential Anticancer Signaling Pathways

The anticancer mechanisms of chlorinated quinolines are multifaceted and can involve various signaling pathways. While a single definitive pathway is not universally applicable to all derivatives, a common theme is the induction of apoptosis and cell cycle arrest.

Caption: Potential anticancer mechanisms of chlorinated quinolines.

This guide provides a foundational understanding of the vast potential of chlorinated quinoline derivatives. Further research is warranted to fully elucidate their mechanisms of action, optimize their therapeutic indices, and explore their applications in other scientific domains. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds.

References

- 1. ijrti.org [ijrti.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajol.info [ajol.info]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemijournal.com [chemijournal.com]

- 18. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols: 3,6-Dichloro-8-(dichloromethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,6-Dichloro-8-(dichloromethyl)quinoline is a highly functionalized quinoline derivative with significant potential as a precursor for the synthesis of a variety of novel heterocyclic compounds. The presence of reactive chloro- and dichloromethyl-substituents on the quinoline scaffold allows for diverse chemical transformations, making it an attractive starting material for the construction of fused heterocyclic systems. This document outlines a proposed synthetic pathway for the utilization of this compound in the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds with recognized biological activities, including anti-inflammatory and anticancer properties.[1][2]

The key to the synthetic utility of this compound lies in the transformation of the dichloromethyl group into a formyl group, which can then undergo cyclization reactions with various nucleophiles to build fused heterocyclic rings.

Proposed Synthetic Pathway

The proposed pathway involves a two-step synthesis. The first step is the hydrolysis of the dichloromethyl group at the C-8 position of the quinoline ring to yield 3,6-dichloroquinoline-8-carbaldehyde. This aldehyde then serves as a key intermediate for the subsequent synthesis of the target heterocycle. The second step involves the condensation and cyclization of the 8-formylquinoline derivative with hydrazine hydrate to afford the corresponding 6-chloro-1H-pyrazolo[4,3-c]quinoline.

Data Presentation

The following table summarizes the key compounds in the proposed synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Hypothetical) |

| This compound | C₁₀H₅Cl₄N | 280.97 | Crystalline solid |

| 3,6-Dichloroquinoline-8-carbaldehyde | C₁₀H₅Cl₂NO | 226.06 | Yellow solid |

| 6-Chloro-1H-pyrazolo[4,3-c]quinoline | C₁₀H₆ClN₃ | 203.63 | Off-white solid |

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloroquinoline-8-carbaldehyde

This protocol describes the hydrolysis of the dichloromethyl group of this compound to a formyl group.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 3.56 mmol).

-

Carefully add 20 mL of concentrated sulfuric acid to the flask while stirring.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice in a beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 3,6-dichloroquinoline-8-carbaldehyde.

Protocol 2: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]quinoline

This protocol details the cyclization of 3,6-dichloroquinoline-8-carbaldehyde with hydrazine hydrate to form the pyrazolo[4,3-c]quinoline ring system.

Materials:

-

3,6-Dichloroquinoline-8-carbaldehyde

-

Hydrazine hydrate (80%)

-

Ethanol

-